molecular formula C16H13F2N5O4S B2911730 2,6-difluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872621-59-5

2,6-difluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2911730
CAS No.: 872621-59-5
M. Wt: 409.37
InChI Key: PXVQNDXMKYEAFI-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines multiple pharmacologically relevant motifs, including a 2,6-difluorobenzamide moiety, 1,3,4-oxadiazole ring, and 5-methylisoxazole group. This strategic molecular design incorporates structural elements observed in bioactive compounds across various therapeutic areas . The compound's multifunctional structure with balanced lipophilic and polar domains enables potential applications as a key scaffold in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor modulators. Researchers are investigating this compound as a potential chemical tool for studying protein-small molecule interactions , given its capacity to engage in diverse molecular interactions including hydrogen bonding through its amide and heterocyclic nitrogen atoms, hydrophobic interactions via its aromatic systems, and potential halogen bonding through its fluorine atoms. The presence of the 1,3,4-oxadiazole-thioether linkage provides conformational flexibility while maintaining molecular rigidity in key regions, offering researchers a versatile building block for drug discovery programs. The 2,6-difluorobenzamide component shares structural similarities with known bioactive molecules , suggesting potential research applications across multiple biological systems. This compound is provided as a high-purity material characterized by advanced analytical methods to ensure batch-to-batch consistency for research reproducibility. It is intended for in vitro research applications only, specifically for investigating molecular recognition events, structure-activity relationship studies, and biochemical pathway analysis. Researchers value this compound for its potential to modulate protein function in experimental settings, particularly in kinase inhibition studies and enzymatic assays where similar heterocyclic architectures have demonstrated significant research utility . Strict handling protocols are recommended for research use, and this product is explicitly labeled "For Research Use Only" with all necessary documentation provided to support responsible scientific investigation.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O4S/c1-8-5-11(23-27-8)20-12(24)7-28-16-22-21-13(26-16)6-19-15(25)14-9(17)3-2-4-10(14)18/h2-5H,6-7H2,1H3,(H,19,25)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQNDXMKYEAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 5-methylisoxazole and 1,3,4-oxadiazole intermediates, followed by their coupling with the difluorobenzamide core. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the oxadiazole ring makes it susceptible to oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-difluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and isoxazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid architecture, combining fluorinated aromatic systems with multiple heterocycles. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 2,6-Difluorobenzamide 1,3,4-Oxadiazole, thioether, 5-methylisoxazole ~447.4 (estimated)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide Thiadiazole, isoxazole, phenyl 348.39
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Benzamide Thiadiazole, acetylpyridyl, phenyl 414.49
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Difluorophenylcarboxamide Pyridine, trifluoromethylphenoxy 394.3
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) 2,6-Difluorophenylsulfonamide Triazolo-pyrimidine, methyl 325.3

Key Observations :

  • The target compound’s 1,3,4-oxadiazole and thioether groups distinguish it from thiadiazole-based analogs (e.g., compound 6) . Oxadiazoles are known for improved metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic oxidation .
  • Unlike pesticidal difluorophenyl derivatives (e.g., diflufenican, flumetsulam), the target compound lacks sulfonamide or phenoxy groups but incorporates a 5-methylisoxazole, which may enhance binding to eukaryotic targets (e.g., kinases or receptors) .

Key Observations :

  • The target compound’s 2,6-difluorophenyl group likely reduces polarity, enhancing membrane permeability compared to non-fluorinated analogs (e.g., compound 6) .
  • High melting points in thiadiazole derivatives (e.g., 290°C for 8a) suggest strong crystal lattice interactions, whereas the target compound’s oxadiazole-thioether backbone may confer intermediate thermal stability .

Biological Activity

The compound 2,6-difluoro-N-((5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Two fluorine atoms at the 2 and 6 positions of the benzene ring, enhancing lipophilicity.
  • An isoxazole moiety , which is known for its diverse biological activities.
  • A thioether linkage to an oxadiazole ring, contributing to its pharmacological profile.

Antimicrobial Activity

Research has shown that compounds similar to this structure exhibit significant antimicrobial properties. Specifically, derivatives of oxadiazole and isoxazole have been associated with:

  • Antibacterial effects against various strains of bacteria.
  • Antifungal activity , particularly in compounds containing isoxazole rings .

Anticancer Potential

The oxadiazole scaffold is recognized for its anticancer properties. Studies indicate that derivatives can inhibit tumor cell proliferation and induce apoptosis. For instance:

  • Compounds with a similar oxadiazole structure have demonstrated effectiveness against cancer cell lines such as HeLa and MCF-7 .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorination : The presence of fluorine enhances metabolic stability and increases binding affinity to biological targets.
  • Thioether and Oxadiazole Linkages : These functional groups are pivotal in modulating the compound's interaction with enzymes and receptors involved in disease pathways .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of oxadiazole derivatives. The results indicated that compounds with similar structural motifs to our target compound exhibited:

  • Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 10 µg/mL against various bacterial strains, including resistant strains of Staphylococcus aureus.
CompoundMIC (µg/mL)Activity
Oxadiazole A0.5Effective against E. coli
Oxadiazole B1.0Effective against S. aureus
Target CompoundTBDUnder investigation

Study 2: Anticancer Activity

In vitro studies on similar oxadiazole-containing compounds showed promising results against breast cancer cell lines:

  • Compounds displayed IC50 values in the range of 1–5 µM, indicating potent anticancer activity.

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